molecular formula C11H16O2 B590950 Ethyl nona-2,4,6-trienoate CAS No. 922528-07-2

Ethyl nona-2,4,6-trienoate

Cat. No. B590950
CAS RN: 922528-07-2
M. Wt: 180.247
InChI Key: FTAHKPFYTOEBEA-UHFFFAOYSA-N
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Description

Ethyl nona-2,4,6-trienoate, also known as Ethyl (2E,4E,6E)-nona-2,4,6-trienoate, is a chemical compound with the formula C11H16O2 . It has a molecular weight of 180.24 .


Synthesis Analysis

The synthesis of Ethyl nona-2,4,6-trienoate has been achieved through Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . The use of CsF or nBu4NF as a promoter base has been found to give all stereoisomers in ≥98% selectivity . A newly devised Pd-catalyzed alkenylation-SG olefination tandem process has also been used to prepare some (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters in ≥98% selectivity .


Molecular Structure Analysis

The molecular structure of Ethyl nona-2,4,6-trienoate is analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Ethyl nona-2,4,6-trienoate has been found to be a key compound in the aroma of walnuts . It has been identified among 50 odor-active compounds in an aroma extract dilution analysis .


Physical And Chemical Properties Analysis

Ethyl nona-2,4,6-trienoate has a molecular formula of C11H16O2 and a molecular weight of 180.247 . Further physical and chemical properties such as boiling point, density, and melting point are not explicitly mentioned in the available resources.

Safety and Hazards

Specific safety and hazard information for Ethyl nona-2,4,6-trienoate is not clearly mentioned in the available resources .

Future Directions

Ethyl nona-2,4,6-trienoate, being a key compound in the aroma of walnuts, has potential applications in the food industry, particularly in flavor and fragrance applications . Further sensory studies showed that the walnut character is intensified when the concentrations of Ethyl nona-2,4,6-trienoate are increased . This finding may guide the future breeding of new walnut cultivars with improved aroma .

properties

IUPAC Name

ethyl nona-2,4,6-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAHKPFYTOEBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10842413
Record name Ethyl nona-2,4,6-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10842413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

922528-07-2
Record name Ethyl nona-2,4,6-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10842413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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